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Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CH-Fubiata, with the IUPAC name N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-

yl]acetamide, is a synthetic cannabinoid. Its structure features an indole core N-alkylated with a

4-fluorobenzyl group and an acetamide side chain at the 3-position, terminating in a cyclohexyl

group. This document provides detailed protocols for the chemical synthesis and subsequent

purification of CH-Fubiata, intended for research and analytical purposes. The methodologies

described are based on established organic synthesis techniques for indole derivatives and

related compounds.

Synthesis of CH-Fubiata
The synthesis of CH-Fubiata can be conceptualized as a two-step process:

N-Alkylation of Indole-3-acetic acid: The indole nitrogen of indole-3-acetic acid is alkylated

with 4-fluorobenzyl bromide to yield 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with cyclohexylamine to form

the final product, CH-Fubiata.

Diagram of the Synthetic Pathway
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Caption: Synthetic route for CH-Fubiata.

Experimental Protocols
Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-indole-3-
acetic acid
This protocol describes the N-alkylation of indole-3-acetic acid.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

Indole-3-acetic acid 175.18 5.0 g 28.5

Sodium hydride (60%

dispersion in mineral

oil)

24.00 1.26 g 31.4

4-Fluorobenzyl

bromide
189.03 5.67 g 30.0

Anhydrous

Dimethylformamide

(DMF)

73.09 100 mL -

Ethyl acetate 88.11 As needed -

1 M Hydrochloric acid 36.46 As needed -

Saturated sodium

chloride solution

(brine)

- As needed -

Anhydrous sodium

sulfate
142.04 As needed -

Procedure:

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

indole-3-acetic acid (5.0 g, 28.5 mmol).

Add anhydrous DMF (100 mL) and stir the mixture until the solid is fully dissolved.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.26 g of 60% dispersion, 31.4 mmol) portion-wise to the

stirred solution. Caution: Hydrogen gas is evolved.

Stir the reaction mixture at 0 °C for 30 minutes.
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Slowly add a solution of 4-fluorobenzyl bromide (5.67 g, 30.0 mmol) in a small amount of

anhydrous DMF to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow

addition of water.

Acidify the mixture to pH 2-3 with 1 M HCl.

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Step 2: Synthesis of CH-Fubiata (N-cyclohexyl-2-[1-[(4-
fluorophenyl)methyl]indol-3-yl]acetamide)
This protocol describes the amide coupling of the previously synthesized carboxylic acid with

cyclohexylamine.[1]

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

1-(4-

Fluorobenzyl)-1H-

indole-3-acetic acid

283.30 5.0 g 17.6

1,1'-

Carbonyldiimidazole

(CDI)

162.15 2.86 g 17.6

Cyclohexylamine 99.17 1.92 g (2.2 mL) 19.4

Anhydrous Pyridine 79.10 1.5 mL -

Anhydrous Acetonitrile 41.05 100 mL -

Dichloromethane 84.93 As needed -

Hexane 86.18 As needed -

Procedure:

In a 250 mL round-bottom flask, dissolve 1-(4-fluorobenzyl)-1H-indole-3-acetic acid (5.0 g,

17.6 mmol) in anhydrous acetonitrile (100 mL).

Add anhydrous pyridine (1.5 mL) to the solution.

Add 1,1'-carbonyldiimidazole (CDI) (2.86 g, 17.6 mmol) and stir the mixture at room

temperature for 45 minutes. Evolution of CO2 gas will be observed.

Add cyclohexylamine (1.92 g, 19.4 mmol) to the reaction mixture and continue stirring at

room temperature.

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

Once the reaction is complete, remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

crude CH-Fubiata.

Purification of CH-Fubiata
Purification of the crude product is essential to obtain CH-Fubiata of high purity. A combination

of column chromatography and recrystallization is recommended.

Purification Workflow Diagram

Crude CH-Fubiata

Flash Column Chromatography 
 (Silica Gel)

Collection of Pure Fractions

Solvent Evaporation

Recrystallization

Filtration and Drying

Pure CH-Fubiata Crystals
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Caption: Purification workflow for CH-Fubiata.

Protocol 1: Flash Column Chromatography
Materials and Equipment:

Item Specification

Stationary Phase Silica gel (230-400 mesh)

Mobile Phase Hexane/Ethyl Acetate gradient

Column Appropriate size for the amount of crude product

TLC plates Silica gel 60 F254

Visualization UV lamp (254 nm)

Procedure:

TLC Analysis: Determine a suitable solvent system for separation by TLC. Start with a low

polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

The ideal system should give the product an Rf value of approximately 0.3.

Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial,

low-polarity mobile phase.

Sample Loading: Dissolve the crude CH-Fubiata in a minimal amount of dichloromethane

and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-

flowing powder. Carefully load this onto the top of the packed column.

Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion

of ethyl acetate.

Fraction Collection: Collect fractions and monitor their composition by TLC.
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Combine and Concentrate: Combine the fractions containing the pure product and remove

the solvent under reduced pressure.

Protocol 2: Recrystallization
Materials:

Item

Purified CH-Fubiata from chromatography

Recrystallization solvent (e.g., ethanol, methanol/water, or ethyl acetate/hexane)

Erlenmeyer flask

Hot plate

Ice bath

Buchner funnel and filter paper

Procedure:

Solvent Selection: In a test tube, dissolve a small amount of the purified CH-Fubiata in a

minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not

when cold. A solvent pair like ethyl acetate/hexane can also be effective.

Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified product in the minimum

amount of the chosen boiling solvent.

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should

begin.

Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal

formation.

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to obtain pure CH-Fubiata.

Data Presentation
Table 1: Physicochemical Properties of CH-Fubiata

Property Value

IUPAC Name
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-

3-yl]acetamide

Chemical Formula C23H25FN2O

Molar Mass 364.46 g/mol

Appearance Crystalline solid (expected)

CAS Number 922038-77-5

Table 2: Summary of Analytical Data

Analytical Technique Expected Results

¹H NMR

Signals corresponding to the aromatic protons

of the indole and 4-fluorobenzyl groups, the

methylene protons of the acetamide and benzyl

groups, and the methine and methylene protons

of the cyclohexyl group.

¹³C NMR

Resonances for all 23 carbon atoms in the

molecule, including the carbonyl carbon of the

amide.

Mass Spectrometry (ESI+)
A prominent peak for the protonated molecule

[M+H]⁺ at m/z 365.20.

Purity (HPLC) >98% (after purification)
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This document is intended for informational and research purposes only. The synthesis of CH-
Fubiata and other synthetic cannabinoids should only be carried out by qualified professionals

in a controlled laboratory setting, in compliance with all applicable laws and regulations. These

compounds may have potent physiological effects and should be handled with extreme caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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